Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

Catalog No.
S983138
CAS No.
1157956-62-1
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

CAS Number

1157956-62-1

Product Name

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate

IUPAC Name

methyl 3-methyl-4-(propan-2-ylamino)benzoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3

InChI Key

NMJWHSNUDASHKI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(C)C

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It features a methyl group and a propan-2-yl amino group attached to a benzoate structure. The compound is characterized by its white powder appearance and a molecular weight of 193.25 g/mol. Its systematic name reflects its structural components, including the methyl and propan-2-yl groups that enhance its chemical properties and potential biological activities .

Typical of amines and esters. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Acylation: The amino group can undergo acylation to form amides, which may alter the compound's biological activity.

These reactions are significant for modifying the compound for specific applications or enhancing its reactivity .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate exhibits notable biological activities, particularly in pharmacology. Preliminary studies suggest it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The structure suggests potential interaction with pathways involved in inflammation.
  • Cytotoxicity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible therapeutic applications in oncology .

The synthesis of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate can be achieved through several methods:

  • Direct Amination: Reacting methyl 3-methylbenzoate with propan-2-amine under suitable conditions (e.g., heat and solvent) can yield the desired amine derivative.
  • Esterification: Starting from 3-methyl-4-hydroxybenzoic acid, esterification with methanol in the presence of an acid catalyst can produce the ester, followed by amination.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Research: Utilized in synthetic chemistry for developing more complex organic molecules .

Studies on methyl 3-methyl-4-[(propan-2-yl)amino]benzoate's interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of interest include:

  • Protein Binding: Investigating how well the compound binds to plasma proteins, which affects its bioavailability.
  • Enzyme Interactions: Assessing whether it inhibits or activates specific enzymes involved in metabolism or signaling pathways.
  • Receptor Binding Studies: Understanding how it interacts with cellular receptors may reveal mechanisms behind its biological effects .

Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate shares structural similarities with several related compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 3-amino-4-(propan-2-yl)benzoateC₁₁H₁₅NO₂Amino group at position 3Antimicrobial
Methyl 3-methylbenzoateC₉H₁₀O₂Lacks amino groupFragrance, flavor
Methyl 4-amino benzoateC₈H₉NO₂Amino group at position 4Used in dye synthesis

The uniqueness of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate lies in its specific combination of functional groups, which may confer distinct properties not found in other similar compounds .

This detailed examination highlights the importance of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate in both research and practical applications across various fields, underscoring its potential as a valuable chemical entity.

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzoate esters [4] [5]. The preferred International Union of Pure and Applied Chemistry name is methyl 4-(isopropylamino)-3-methylbenzoate [1] [2]. Alternative nomenclature includes methyl 3-methyl-4-[(propan-2-yl)amino]benzoate and methyl 3-methyl-4-(propan-2-ylamino)benzoate [2] [3].

The nomenclature breakdown follows established International Union of Pure and Applied Chemistry principles where the root name "benzoate" derives from benzoic acid with the -oate suffix indicating the ester functional group [4] [6]. The position indicators "3-methyl-4-" specify the locations of substituents on the benzene ring [5]. The methyl ester component represents the alcohol portion of the ester formation, while the isopropylamino group at position 4 constitutes the primary structural modification [1] [3].

The structural representation reveals a benzene ring core with three distinct substituent groups [2] [3]. At position 3, a methyl group provides electron-donating properties that influence the compound's reactivity profile [1]. Position 4 features an isopropylamino group, creating a secondary amine functionality that enables hydrogen bonding interactions [2]. The carboxyl group has been modified to form a methyl ester, replacing the acidic hydrogen with a methyl group through esterification [3].

Table 1: Structural Components and Functional Significance

Structural ComponentMolecular FormulaPositionFunctional Significance
Benzene RingC₆H₄Core structureAromatic core providing structural rigidity
Methyl Group at Position 3CH₃Position 3 on benzene ringElectron-donating group affecting reactivity
Isopropylamino Group at Position 4C₃H₈NPosition 4 on benzene ringSecondary amine providing hydrogen bonding capability
Methyl Ester GroupCOOCH₃Para to methyl groupEster functional group with potential for hydrolysis
Carbonyl GroupC=OPart of ester groupPolar group with hydrogen bond acceptor properties
Amino Group-NH-Connecting isopropyl group to benzene ringHydrogen bond donor and acceptor site

Molecular Formula and Weight Analysis (C₁₂H₁₇NO₂)

The molecular formula C₁₂H₁₇NO₂ represents the complete atomic composition of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate [1] [2] [3]. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in the specific structural configuration previously described [2].

The molecular weight calculation yields 207.27 grams per mole, which has been consistently reported across multiple chemical databases [1] [2] [3]. This molecular weight represents the sum of individual atomic contributions calculated using standard atomic weights [7]. The carbon atoms contribute 144.132 grams per mole, hydrogen atoms add 17.136 grams per mole, the single nitrogen atom contributes 14.007 grams per mole, and the two oxygen atoms provide 31.998 grams per mole [7].

Table 2: Molecular Weight Analysis

ElementCountAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)1212.011144.132
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total207.270

The molecular formula analysis reveals the compound's classification as an aromatic ester with amine functionality [2] [3]. The carbon-to-hydrogen ratio of 12:17 indicates a saturated aliphatic component attached to an aromatic system [1]. The presence of a single nitrogen atom confirms the secondary amine character of the isopropylamino substituent [2]. The two oxygen atoms correspond to the ester functional group, with one oxygen participating in the carbonyl double bond and the other forming the ether linkage to the methyl group [3].

Table 3: Complete Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight (g/mol)207.27
International Union of Pure and Applied Chemistry Namemethyl 4-(isopropylamino)-3-methylbenzoate
Alternative NameMethyl 3-methyl-4-[(propan-2-yl)amino]benzoate
InChI1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3
InChI KeyNMJWHSNUDASHKI-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1NC(C)C)C(=O)OC
Physical FormOil
Purity (%)95

XLogP3

2.9

Dates

Modify: 2023-08-16

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